Cyclopropylzinc bromide, 0.50 M in THF

Vue d'ensemble

Description

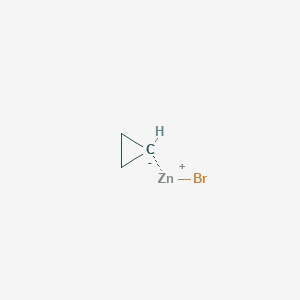

Cyclopropylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. It is a solution of cyclopropylzinc bromide in tetrahydrofuran, a solvent that stabilizes the compound and facilitates its use in various chemical reactions. This compound is known for its reactivity and is often employed in cross-coupling reactions, particularly those catalyzed by palladium.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopropylzinc bromide can be synthesized through the reaction of cyclopropyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the following steps:

- Dissolution of zinc powder in tetrahydrofuran.

- Addition of cyclopropyl bromide to the solution.

- Stirring the mixture under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of cyclopropylzinc bromide follows similar principles but on a larger scale. The process involves:

- Using high-purity zinc and cyclopropyl bromide.

- Employing automated systems to control the reaction conditions, such as temperature and stirring rate.

- Ensuring the reaction is carried out under an inert atmosphere to maintain the purity and reactivity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopropylzinc bromide primarily undergoes nucleophilic substitution reactions. It is an active nucleophile in palladium-catalyzed cross-coupling reactions with heteroaryl halides.

Common Reagents and Conditions:

Reagents: Heteroaryl halides, palladium catalysts.

Conditions: Reactions are typically carried out under inert atmospheres, such as argon or nitrogen, and at controlled temperatures to ensure optimal reactivity.

Major Products: The major products formed from these reactions are cyclopropyl-substituted heteroaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Cyclopropylzinc bromide has several applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

Medicine: Utilized in the development of pharmaceuticals, especially those requiring cyclopropyl groups for enhanced biological activity.

Industry: Applied in the production of agrochemicals and other fine chemicals, where its reactivity and selectivity are advantageous.

Mécanisme D'action

The mechanism by which cyclopropylzinc bromide exerts its effects involves the formation of a reactive intermediate in the presence of a palladium catalyst. The compound acts as a nucleophile, attacking electrophilic centers in heteroaryl halides to form new carbon-carbon bonds. The molecular targets and pathways involved include:

Palladium Catalysts: Facilitate the oxidative addition and reductive elimination steps in the cross-coupling reaction.

Electrophilic Centers: Typically found in heteroaryl halides, which react with the nucleophilic cyclopropylzinc bromide.

Comparaison Avec Des Composés Similaires

- Cyclohexylzinc bromide: Used in similar cross-coupling reactions but with different steric and electronic properties.

- Cyclopentylzinc bromide: Offers different reactivity due to the five-membered ring structure.

- Benzylzinc bromide: Utilized for the introduction of benzyl groups in organic synthesis.

Activité Biologique

Cyclopropylzinc bromide, a reagent commonly used in organic synthesis, has garnered attention for its potential biological activities. This article explores the biological implications of cyclopropylzinc bromide, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Cyclopropylzinc bromide is typically prepared as a solution in tetrahydrofuran (THF) at a concentration of 0.50 M. Its structure allows for versatile reactivity in cross-coupling reactions, particularly in the formation of cyclopropane derivatives, which are known for diverse biological activities . The compound is characterized by its light brown to black appearance and is used extensively in synthetic organic chemistry .

Mechanisms of Biological Activity

The biological activity of cyclopropyl-containing compounds often stems from their ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : Cyclopropane derivatives can act as enzyme inhibitors, affecting metabolic pathways. For example, certain cyclopropylamines have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation .

- Electrophilic Reactions : The cyclopropyl moiety can undergo electrophilic ring opening or nucleophilic substitution, leading to the formation of reactive intermediates that can modify target proteins or nucleic acids .

- Neurochemical Effects : Compounds with cyclopropyl groups have been studied for their effects on neurotransmission, particularly in relation to glutamate receptors, which play a crucial role in synaptic plasticity and memory formation .

Therapeutic Applications

The biological activities associated with cyclopropylzinc bromide derivatives suggest potential therapeutic applications:

- Antitumor Agents : Research indicates that cyclopropane derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through various signaling pathways .

- Antibiotic Properties : Certain cyclopropyl compounds have demonstrated antimicrobial activity against a range of pathogens, suggesting their utility in developing new antibiotics .

- Neuroprotective Agents : The modulation of neurotransmitter systems by cyclopropane derivatives positions them as candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies highlight the biological relevance of cyclopropyl compounds:

- A study published in Organic Letters demonstrated that cyclopropylzinc bromide could effectively participate in Negishi coupling reactions to synthesize complex molecules with potential bioactivity. The resulting products showed promising results in preliminary biological assays, indicating their potential as drug candidates .

- Another investigation into the synthesis of cyclopropane derivatives revealed their ability to inhibit specific enzymes involved in cancer metabolism. These findings underscore the importance of structural modifications using cyclopropyl groups to enhance biological potency .

Table 1: Summary of Biological Activities Associated with Cyclopropyl Compounds

Propriétés

IUPAC Name |

bromozinc(1+);cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.BrH.Zn/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVDXUFZJARKPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[CH-]1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313676 | |

| Record name | Cyclopropylzinc bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126403-68-7 | |

| Record name | Cyclopropylzinc bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropylzinc bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.